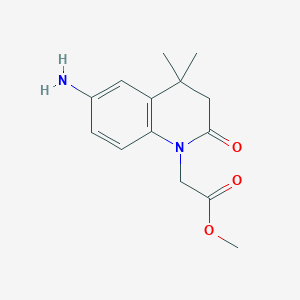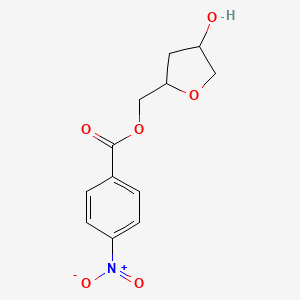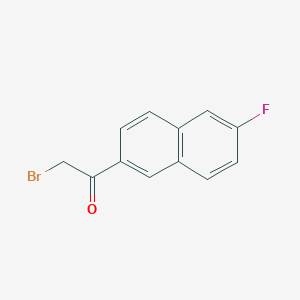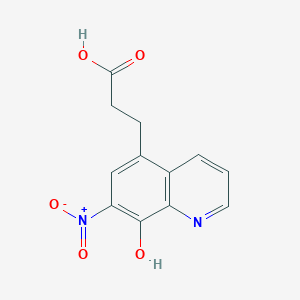
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C12H10N2O5. It is characterized by the presence of a quinoline ring substituted with hydroxy and nitro groups, and a propanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid typically involves the following steps:
Nitration of 8-hydroxyquinoline: The starting material, 8-hydroxyquinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-7-one-5-yl)propanoic acid
Reduction: Formation of 3-(8-hydroxy-7-aminoquinolin-5-yl)propanoic acid
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: It can inhibit enzymes by chelating essential metal cofactors, disrupt cellular redox balance, and induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(7-Nitroquinolin-5-yl)propanoic acid: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and interact with metal ions.
3-(8-Hydroxy-7-aminoquinolin-5-yl)propanoic acid: Contains an amino group instead of a nitro group, altering its electronic properties and reactivity.
Uniqueness
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is unique due to the presence of both hydroxy and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-(8-hydroxy-7-nitroquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H10N2O5/c15-10(16)4-3-7-6-9(14(18)19)12(17)11-8(7)2-1-5-13-11/h1-2,5-6,17H,3-4H2,(H,15,16) |
InChI Key |
UPCWOWWIYKYYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2CCC(=O)O)[N+](=O)[O-])O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)
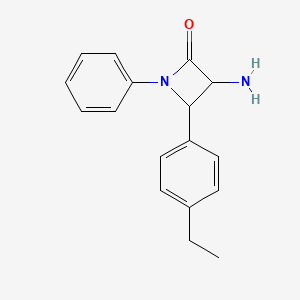
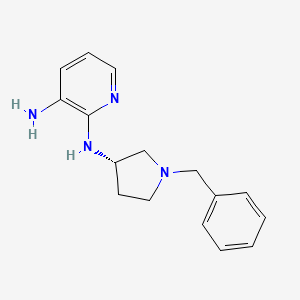
![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)
